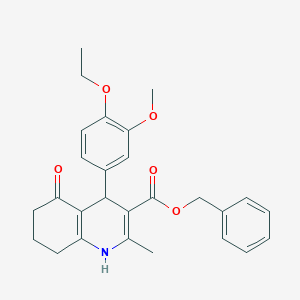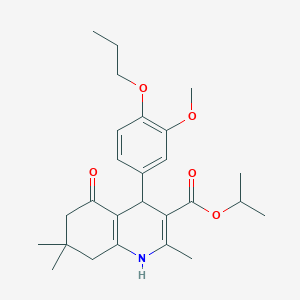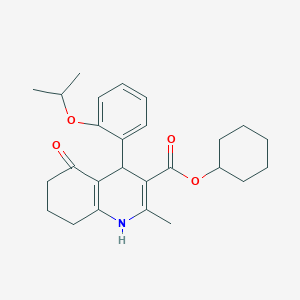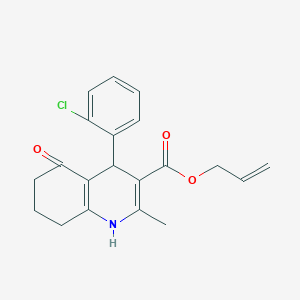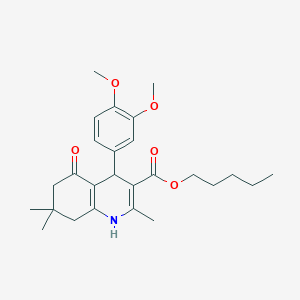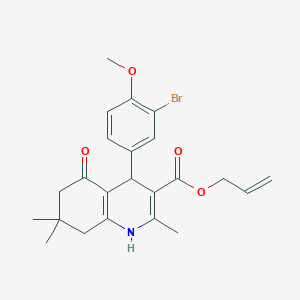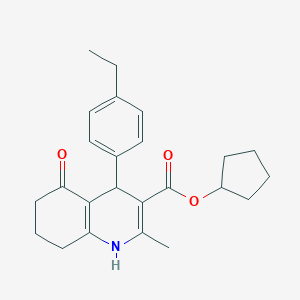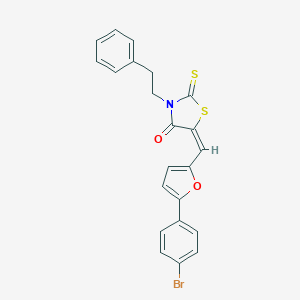
(E)-5-((5-(4-bromophenyl)furan-2-yl)methylene)-3-phenethyl-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-5-((5-(4-bromophenyl)furan-2-yl)methylene)-3-phenethyl-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C22H16BrNO2S2 and its molecular weight is 470.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bioactive Heterocyclic Compounds
Research indicates that five-membered heterocycles, such as furan and thiophene, are integral to drug design, serving as structural units in bioactive molecules. These compounds, including furanyl and thienyl derivatives, are utilized in the medicinal chemistry of nucleobases, nucleosides, and their analogues, showing significant antiviral, antitumor, antimycobacterial, and antiparkinsonian activities (Ostrowski, 2022).
Thiazolidinediones as Medicinal Agents
Thiazolidinediones (TZDs), known for their vast pharmacological activities, are explored for antimicrobial, anticancer, and antidiabetic properties. The TZD nucleus allows for structural modifications, leading to a wide range of lead molecules against various clinical disorders. The importance of substituents at N-3 and C-5 positions and their role in biological activity highlights the TZDs' potential in developing novel therapeutic agents (Singh et al., 2022).
Synthetic Utility of Heterocyclic Compounds
The synthetic potential of compounds like 5,5'-methylene-bis(benzotriazole) showcases their role as intermediates in preparing metal passivators and light-sensitive materials. This highlights a practical approach to synthesizing complex molecules that are essential in various industrial and research applications (Gu et al., 2009).
Gastroprotective Properties of Ebrotidine
Ebrotidine, a molecule with structural similarities to the compound of interest, combines H2-receptor antagonist properties with cytoprotective actions. Its mechanism of enhancing mucus gel protective qualities and promoting mucosal repair underlines the therapeutic potential in treating ulcer disease (Slomiany et al., 1997).
properties
IUPAC Name |
(5E)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrNO2S2/c23-17-8-6-16(7-9-17)19-11-10-18(26-19)14-20-21(25)24(22(27)28-20)13-12-15-4-2-1-3-5-15/h1-11,14H,12-13H2/b20-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJBNXQEVMGXEX-XSFVSMFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Br)/SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

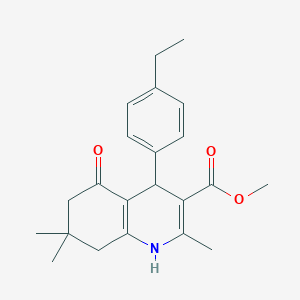

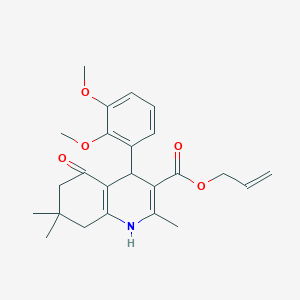

![Cyclohexyl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B414812.png)
